molecular formula C26H32ClN3O5 B1573837 ML 339

ML 339

Cat. No.: B1573837
M. Wt: 502
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent and selective hCXCR6 antagonist (IC50 = 140 nM);  100-fold less active at the murine CXCR6 receptor (IC50 = 18 μM). Exhibits selectivity over CXCR5, CXCR4, CCR6 and APJ receptors (IC50 >79 μM).

Scientific Research Applications

  • Osteoporosis and Bone Marrow Stem Cells : The down-regulation of miR-339 can promote osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs), thereby potentially alleviating osteoporosis. This is achieved by targeting DLX5, a gene involved in bone formation (Zhou et al., 2019).

  • Neuropathic Pain : miR-339 plays a significant role in neuropathic pain. In a study, the miR-339/PFKFB3 axis was found to ameliorate chronic constriction injury-induced neuropathic pain by suppressing microglia inflammatory response, suggesting a novel strategy for neuropathic pain management (Fan et al., 2022).

  • Cancer Research : Various studies have shown the role of miR-339 in different types of cancer:

    • miR-339-5p suppresses the malignant development of gastric cancer by targeting ALKBH1 (Wang et al., 2020).
    • miR-339 promotes the development of stem cell leukemia/lymphoma syndrome via downregulation of proapoptotic genes BCL2L11 and BAX (Hu et al., 2018).
    • miR-339-5p regulates growth, colony formation, and metastasis of colorectal cancer cells by targeting PRL-1 (Zhou et al., 2013).
  • SARS-CoV-2 Research : The Petasites hybridus CO2 extract (Ze 339) was found to block SARS-CoV-2 replication in vitro, indicating its potential as a therapeutic option for COVID-19 treatment (Urda et al., 2022).

  • Ovarian Cancer : miR-339-5p inhibits migration and invasion in ovarian cancer cell lines by targeting NACC1 and BCL6, potentially serving as a biomarker for metastasis in ovarian cancer (Shan et al., 2016).

  • Esophageal Squamous Cell Carcinoma : Exosome-derived miR-339-5p mediates radiosensitivity in esophageal squamous cell carcinoma by targeting Cdc25A, indicating its potential as a non-invasive biomarker for radiotherapy sensitivity (Luo et al., 2019).

  • Gastric Cancer : miR-339 has been studied for its role in gastric cancer, where it suppresses proliferation, migration, invasion, and tumorigenicity, targeting NOVA1 and suggesting potential as a therapeutic strategy (Shen et al., 2015).

  • Melanoma : miR-339-3p is identified as a tumor suppressor in melanoma, inhibiting cell invasion without affecting cell survival and targeting MCL1 (Weber et al., 2016).

Properties

Molecular Formula

C26H32ClN3O5

Molecular Weight

502

Synonyms

N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-exoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.